

norquetiapine receptor occupancy vs clinical response correlation

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Compound Focus: Norquetiapine

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Receptor Binding Profile and Putative Mechanisms

The table below summarizes the known receptor binding affinities (K_i values) for quetiapine and its active metabolite, **norquetiapine**. A lower K_i value indicates a higher affinity for the receptor [1] [2].

Receptor	Quetiapine K_i (nM)	Norquetiapine K_i (nM)	Clinical Correlation
H1 Histamine	6.9 [2]	Information Missing	Sedation, weight gain [1] [2]
α_1 Adrenergic	22 [2]	Information Missing	Orthostatic hypotension [2]
M1 Muscarinic	37 [2]	Information Missing	Information Missing
D2 Dopamine	380 [2]	Information Missing	Antipsychotic efficacy; low EPS risk due to fast dissociation ("hit-and-run") [3] [2]

Receptor	Quetiapine Ki (nM)	Norquetiapine Ki (nM)	Clinical Correlation
5-HT1A Serotonin	390 [2]	Information Missing	Antidepressant & anxiolytic effects (partial agonist) [3] [2]
5-HT2A Serotonin	640 [2]	Information Missing	Antipsychotic efficacy (antagonist) [2]
D1 Dopamine	990 [2]	Information Missing	Information Missing
5-HT2C Serotonin	1840 [2]	Information Missing	Information Missing
D4 Dopamine	2020 [2]	Information Missing	Information Missing
α 2A Adrenergic	2900 [2]	Information Missing	Information Missing
Norepinephrine Transporter (NET)	Information Missing	High affinity (Inhibitor) [3]	Antidepressant activity [3]

Norquetiapine has a distinct receptor profile. It is a potent **norepinephrine reuptake inhibitor (NRI)** and a **partial agonist at the 5-HT1A receptor**, which are believed to mediate its antidepressant effects [3].

Experimental Data on Quetiapine Formulations and D2 Occupancy

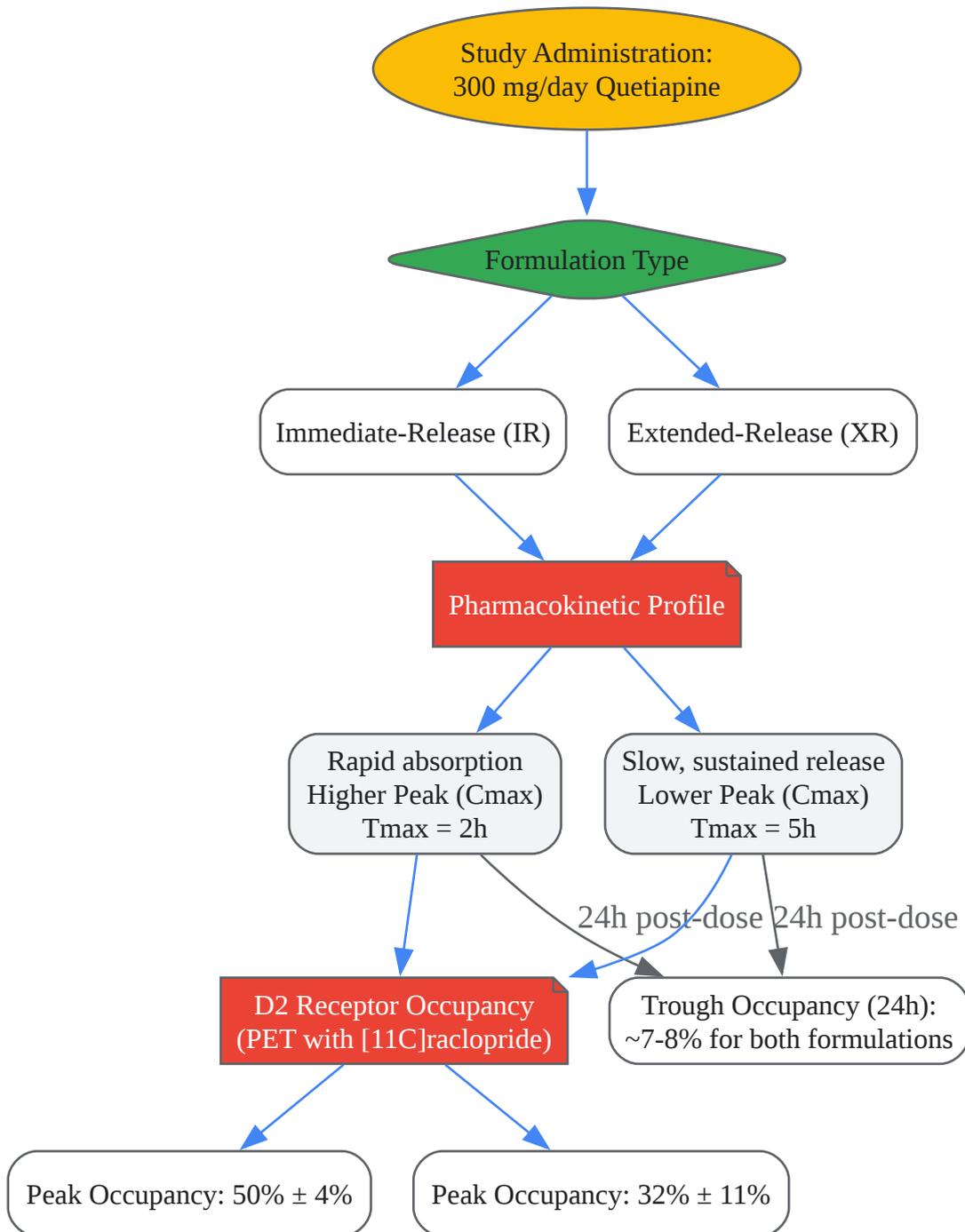
While direct **norquetiapine** occupancy data is lacking, a key PET study illustrates how the pharmacokinetics of different quetiapine formulations translate into brain D2 receptor occupancy [4].

Experimental Protocol [4]:

- **Design:** Open-label, one-sequence crossover study in 11 healthy male subjects.

- **Intervention:** Subjects received quetiapine XR (300 mg/day) for 8 days, followed by an immediate switch to quetiapine IR (300 mg/day) for 4 days.
- **Imaging:** Positron Emission Tomography (PET) with the radioligand [¹¹C]raclopride was performed at:
 - Baseline (drug-free).
 - Predicted peak plasma concentration (**C_{max}**) for each formulation (5 hours post-XR dose, 2 hours post-IR dose).
 - Trough plasma concentration (**C_{min}** or 24 hours post-dose for both).
- **Measurement:** Striatal D2 receptor occupancy was calculated.

The results from this study are summarized in the following diagram:



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This study demonstrates that the lower Cmax of the XR formulation results in significantly lower peak D2 occupancy compared to the IR formulation [4]. The clinical implication is that **lower peak D2 occupancy is associated with reduced early sedation**, allowing for faster dose titration [5]. Furthermore, the transient nature of high D2 occupancy (rapid dissociation) is thought to explain quetiapine's low risk of extrapyramidal side effects (EPS) [6] [3].

Methodologies for Key Experiments

For research purposes, here are detailed protocols for the core methodologies cited:

1. PET Study for D2 Receptor Occupancy [4]

- **Radioligand:** [¹¹C]raclopride, a selective D2/D3 receptor antagonist.
- **Image Acquisition:** High-resolution research tomography (HRRT) scanner. A saline solution containing ~220 MBq of [¹¹C]raclopride is injected intravenously as a bolus. Brain radioactivity is measured continuously for 63 minutes.
- **Region of Interest (ROI) Analysis:** Manual delineation of striatal regions (e.g., putamen) on coregistered MRI T1-weighted images.
- **Kinetic Modeling:** The Simplified Reference Tissue Model (SRTM) is used to calculate binding potential, from which receptor occupancy is derived: $\text{Occupancy (\%)} = (1 - \text{BP}_{\text{drug}}/\text{BP}_{\text{baseline}}) * 100$.

2. Receptor Binding Affinity Assays [1]

- **Principle:** In vitro competition binding assays determine a compound's inhibition constant (K_i), which measures its affinity for a specific receptor.
- **Procedure:** Cell membranes expressing the human receptor of interest are incubated with a known radioactively labeled ligand and various concentrations of the test drug (e.g., quetiapine). The drug's ability to displace the radioligand is measured.
- **Data Analysis:** The concentration that inhibits 50% of specific radioligand binding (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

Insights for Researchers

The available data, while indirect, provides a strong mechanistic foundation:

- The correlation between **lower peak D2 occupancy and reduced sedation** is a key finding for formulation choice and clinical trial design [5] [4].
- **Norquetiapine's** unique **NET inhibition and 5-HT_{1A} partial agonism** offer a clear rationale for its antidepressant effects, distinguishing it from quetiapine [3].
- Quetiapine's wide **therapeutic window (100-1000 ng/mL)** and the concept of transient D2 occupancy explain its clinical profile of efficacy with low EPS risk [5] [3] [2].

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